(3S,5S,6E)-O-tert-Butyl Fluvastatin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,5S,6E)-O-tert-Butyl Fluvastatin is a synthetic derivative of fluvastatin, a member of the statin class of drugs. Statins are widely known for their cholesterol-lowering properties, primarily through the inhibition of the enzyme hydroxymethylglutaryl-coenzyme A reductase. This compound is characterized by its unique stereochemistry and the presence of a tert-butyl group, which may influence its pharmacokinetic and pharmacodynamic properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S,5S,6E)-O-tert-Butyl Fluvastatin involves several key steps:
Starting Materials: The synthesis begins with the preparation of the indole derivative, which is then functionalized to introduce the fluorophenyl group.
Formation of the Heptenoic Acid Backbone: The next step involves the formation of the heptenoic acid backbone through a series of aldol condensation and reduction reactions.
Introduction of the Tert-Butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, typically using tert-butyl chloride and a strong base such as sodium hydride.
Final Coupling and Purification: The final step involves coupling the functionalized indole derivative with the heptenoic acid backbone, followed by purification using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds in the heptenoic acid backbone to single bonds, potentially altering the compound’s activity.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as nitric acid or sulfuric acid under controlled conditions.
Major Products:
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Saturated heptanoic acid derivatives.
Substitution Products: Various substituted fluorophenyl derivatives.
科学的研究の応用
(3S,5S,6E)-O-tert-Butyl Fluvastatin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of stereochemistry on the activity of statins.
Biology: Investigated for its potential effects on cellular cholesterol metabolism and its role in modulating lipid profiles.
Medicine: Explored for its therapeutic potential in treating hypercholesterolemia and related cardiovascular diseases.
Industry: Utilized in the development of new statin derivatives with improved pharmacokinetic properties.
作用機序
The primary mechanism of action of (3S,5S,6E)-O-tert-Butyl Fluvastatin involves the inhibition of hydroxymethylglutaryl-coenzyme A reductase, the enzyme responsible for the synthesis of cholesterol in the liver. By inhibiting this enzyme, the compound reduces the production of cholesterol, leading to lower levels of low-density lipoprotein cholesterol in the bloodstream. This effect is mediated through the binding of the compound to the active site of the enzyme, preventing the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, a key precursor in cholesterol biosynthesis.
類似化合物との比較
Fluvastatin: The parent compound, lacking the tert-butyl group.
Rosuvastatin: Another statin with a similar mechanism of action but different structural features.
Atorvastatin: A widely used statin with a different side chain structure.
Uniqueness: (3S,5S,6E)-O-tert-Butyl Fluvastatin is unique due to the presence of the tert-butyl group, which may enhance its lipophilicity and potentially improve its pharmacokinetic profile. This structural modification can lead to differences in absorption, distribution, metabolism, and excretion compared to other statins.
特性
IUPAC Name |
tert-butyl (E,3S,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34FNO4/c1-18(2)30-24-9-7-6-8-23(24)27(19-10-12-20(29)13-11-19)25(30)15-14-21(31)16-22(32)17-26(33)34-28(3,4)5/h6-15,18,21-22,31-32H,16-17H2,1-5H3/b15-14+/t21-,22+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USGKHYXJISAYPE-PPXNOBOXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@@H](CC(=O)OC(C)(C)C)O)O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。